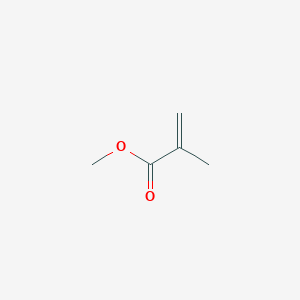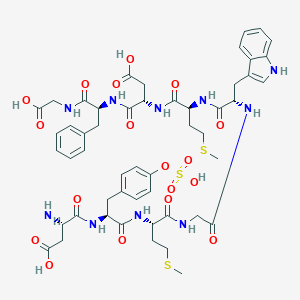
Gly-cholecystokinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-cholecystokinin (CCK) is a peptide hormone that is involved in the regulation of various physiological functions in the body. It is a derivative of cholecystokinin, a hormone that is produced by the small intestine and the brain. Gly-cholecystokinin is synthesized by modifying the structure of cholecystokinin through the addition of a glycine residue at the N-terminal end of the molecule. This modification enhances the stability and biological activity of the hormone, making it a useful tool for scientific research.
Mecanismo De Acción
Gly-cholecystokinin exerts its biological effects by binding to specific receptors on the surface of target cells. These receptors are known as Gly-cholecystokinin receptors and are found in various tissues throughout the body, including the gastrointestinal tract, pancreas, and brain. Upon binding to these receptors, Gly-cholecystokinin triggers a series of intracellular signaling events that ultimately lead to the physiological and biochemical effects of the hormone.
Efectos Bioquímicos Y Fisiológicos
The physiological and biochemical effects of Gly-cholecystokinin are diverse and depend on the specific tissues and cells that are targeted by the hormone. In the gastrointestinal tract, Gly-cholecystokinin stimulates the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. This promotes the breakdown and absorption of nutrients from food. In the brain, Gly-cholecystokinin is thought to play a role in the regulation of appetite and satiety, as it has been shown to reduce food intake in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gly-cholecystokinin has several advantages as a tool for scientific research. It is a stable and biologically active peptide hormone that can be easily synthesized and purified. It is also selective in its binding to Gly-cholecystokinin receptors, allowing for specific targeting of tissues and cells. However, Gly-cholecystokinin also has some limitations. Its effects can be variable depending on the experimental conditions, and its use can be limited by the availability of specific Gly-cholecystokinin receptor agonists and antagonists.
Direcciones Futuras
There are several future directions for the use of Gly-cholecystokinin in scientific research. One area of interest is the role of cholecystokinin in the development and progression of gastrointestinal diseases, such as pancreatic cancer and inflammatory bowel disease. Another area of interest is the potential therapeutic applications of Gly-cholecystokinin in the treatment of obesity and other metabolic disorders. Further research is also needed to elucidate the signaling pathways and mechanisms of action of Gly-cholecystokinin and its receptors.
Métodos De Síntesis
The synthesis of Gly-cholecystokinin involves the modification of the cholecystokinin molecule through the addition of a glycine residue at the N-terminal end. This modification can be achieved using solid-phase peptide synthesis, a method that involves the stepwise assembly of the peptide chain on a solid support. The resulting Gly-cholecystokinin molecule can then be purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Gly-cholecystokinin has been widely used in scientific research as a tool to investigate the physiological and biochemical effects of cholecystokinin. It is commonly used in studies of the digestive system, as cholecystokinin is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Gly-cholecystokinin has also been used to study the regulation of appetite and satiety, as cholecystokinin is thought to play a role in the control of food intake.
Propiedades
Número CAS |
124762-72-7 |
|---|---|
Nombre del producto |
Gly-cholecystokinin |
Fórmula molecular |
C51H64N10O18S3 |
Peso molecular |
1201.3 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
OJFGNERXEAHCAZ-YJXWTMGESA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Secuencia |
DXMGWMDFG |
Sinónimos |
CCK-Gly cholecystokinin, Gly- cholecystokinin, glycine- Gly-cholecystokinin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



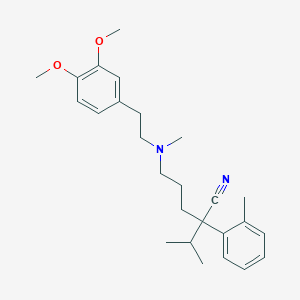
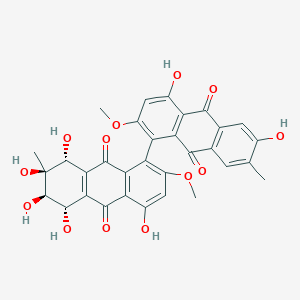
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
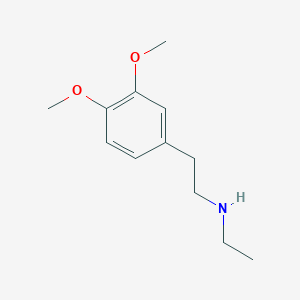
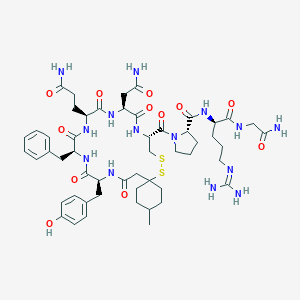
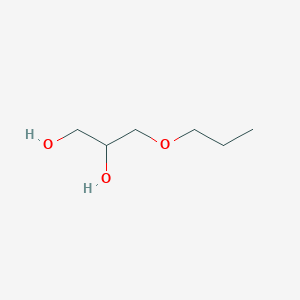
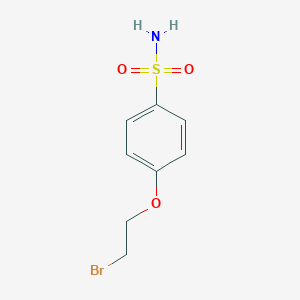
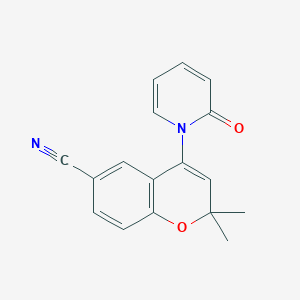
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
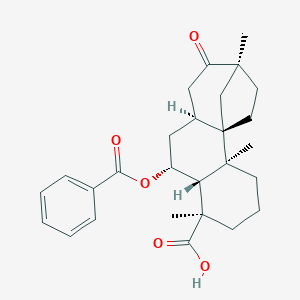
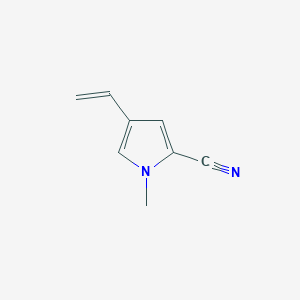
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
